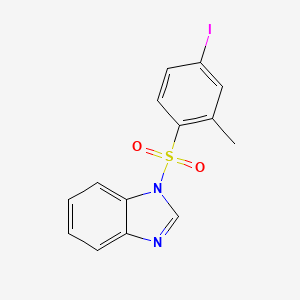![molecular formula C23H36O5 B3455190 3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one](/img/structure/B3455190.png)
3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one
Descripción general
Descripción
3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[52125142112926]pentacosan-10-one is a complex organic compound with the molecular formula C23H36O5 It is characterized by its unique spiro structure, which includes multiple oxygen atoms and methyl groups
Métodos De Preparación
The synthesis of 3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one involves several steps, typically starting with the preparation of the spiro core. The synthetic route often includes the use of specific reagents and catalysts to facilitate the formation of the spiro structure. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the successful synthesis of this compound. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product .
Análisis De Reacciones Químicas
3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in cellular processes and as a probe for studying enzyme mechanisms. In medicine, 3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one has shown promise as a therapeutic agent for certain diseases. Industrial applications include its use in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Detailed studies are required to fully elucidate the mechanism of action of this compound .
Comparación Con Compuestos Similares
When compared to similar compounds, 3,17-Dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one stands out due to its unique spiro structure and the presence of multiple oxygen atoms and methyl groups. Similar compounds include other spiro compounds with different substituents or ring sizes. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
3,17-dimethyl-7,13,20,25-tetraoxatetraspiro[5.2.1.2.514.211.29.26]pentacosan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-17-3-7-22(8-4-17)25-13-20(14-26-22)11-12-21(19(20)24)15-27-23(28-16-21)9-5-18(2)6-10-23/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXWFPYKYIHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC3(CCC4(C3=O)COC5(CCC(CC5)C)OC4)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5-NITRO-2-FURAMIDE](/img/structure/B3455112.png)
![N-(3-methoxy-2-pyrazinyl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B3455120.png)
![4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3455123.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3455142.png)
![(4Z)-2-(3-chlorophenyl)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B3455144.png)
![2-acetamido-4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3455160.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3455171.png)

![1-(9H-fluoren-9-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3455184.png)
![2-(4-iodophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3455187.png)
![2-{[3-(1-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3455201.png)
![2-[[5-[(4-Tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3455208.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3455216.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3455217.png)
